molecular formula C7H9NOS B13833266 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde

2,5-Dimethyl-1,4-thiazine-4-carbaldehyde

Cat. No.: B13833266
M. Wt: 155.22 g/mol
InChI Key: AROSSROMPZTDTG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,4-thiazine-4-carbaldehyde is a heterocyclic organic compound that features a thiazine ring with two methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethyl-1,4-thiazine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazine ring’s aromaticity and electron distribution also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity compared to other thiazine derivatives.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2,5-dimethyl-1,4-thiazine-4-carbaldehyde

InChI

InChI=1S/C7H9NOS/c1-6-4-10-7(2)3-8(6)5-9/h3-5H,1-2H3

InChI Key

AROSSROMPZTDTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=CS1)C)C=O

Origin of Product

United States

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